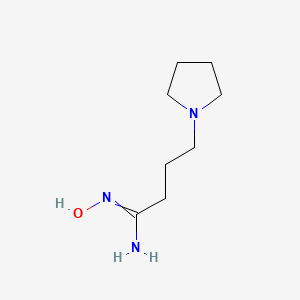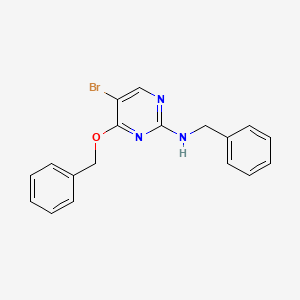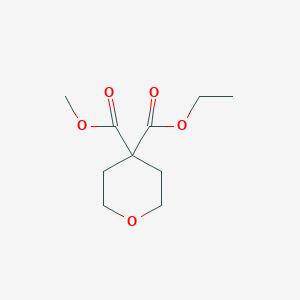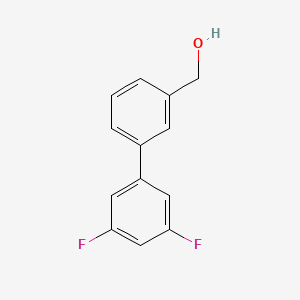
Ethyl 3-isocyanato-3-phenylpropanoate
Descripción general
Descripción
Ethyl 3-isocyanato-3-phenylpropanoate is a chemical compound with the molecular formula C12H13NO3. It belongs to the class of isocyanate esters and is used in various fields, including organic synthesis, polymers, pharmaceuticals, and agrochemicals. This compound is known for its versatility and reactivity, making it a valuable building block in chemical research and industrial applications.
Aplicaciones Científicas De Investigación
Ethyl 3-isocyanato-3-phenylpropanoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Polymers: Utilized in the production of polyurethanes and other polymeric materials.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: Used in the development of pesticides and herbicides.
Mecanismo De Acción
Target of Action
Ethyl 3-isocyanato-3-phenylpropanoate is a complex organic compound with the molecular formula C12H13NO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This could potentially lead to various biochemical reactions, but the exact interactions and resulting changes are yet to be determined for this specific compound.
Biochemical Pathways
Isocyanates are known to participate in various reactions, including nucleophilic addition and polymerization . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity and stability of isocyanates . .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-isocyanato-3-phenylpropanoate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through its isocyanate group, which can form covalent bonds with amino groups in proteins and enzymes. This interaction can lead to the formation of stable urea linkages, thereby modifying the structure and function of the target biomolecules. Enzymes such as proteases and transferases are known to interact with this compound, leading to changes in their catalytic activity .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to alterations in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, which are crucial for signal transduction. This inhibition can result in changes in the phosphorylation status of downstream targets, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic groups in biomolecules. The isocyanate group of the compound reacts with amino groups in proteins and enzymes, leading to the formation of stable urea linkages. This covalent modification can inhibit or activate the target biomolecules, depending on the nature of the interaction. For example, the inhibition of enzyme activity can occur through the modification of active site residues, while activation can result from conformational changes induced by the covalent modification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, it can lead to toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects such as liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels. The compound’s metabolism can also influence the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters, facilitating its uptake into cells. Once inside the cells, it can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, as well as its potential to reach target sites within the cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and energy metabolism. The subcellular localization of the compound can also impact its activity and function, as it may interact with different sets of biomolecules in various cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-isocyanato-3-phenylpropanoate can be synthesized through the reaction of 3-azanyl-3-phenyl-propanoic acid with ethyl chloroformate in the presence of a base . The reaction typically involves the use of solvents such as methylene chloride and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product. Common reagents used in industrial production include triphosgene and L-phenylalanine methyl ester hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-isocyanato-3-phenylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Solvents: Methylene chloride, toluene, and other non-polar solvents.
Catalysts: Tertiary amines and metal catalysts.
Major Products Formed:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Comparación Con Compuestos Similares
Ethyl 3-isocyanato-3-phenylpropanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-isocyanato-3-phenylpropanoate: Similar structure but with the isocyanate group at a different position on the propanoate chain.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both an isocyanate group and an ethyl ester group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Propiedades
IUPAC Name |
ethyl 3-isocyanato-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)8-11(13-9-14)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILOKZYNQADIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)
![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)



![2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)
![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)

![(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3163802.png)


